molecular formula C21H23N3O6S B3300658 4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903341-65-1

4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3300658
CAS No.: 903341-65-1
M. Wt: 445.5 g/mol
InChI Key: APKOLUJOXFHDQP-UHFFFAOYSA-N
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Description

4-(4-Methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at position 4 with a 4-methylbenzenesulfonyl group and at position 8 with a 2-nitrobenzoyl moiety. The sulfonyl group introduces electron-withdrawing properties, while the methyl group on the benzene ring contributes moderate lipophilicity.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-16-6-8-17(9-7-16)31(28,29)23-14-15-30-21(23)10-12-22(13-11-21)20(25)18-4-2-3-5-19(18)24(26)27/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKOLUJOXFHDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process . This method allows for the formation of the spirocyclic structure with high regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the sulfonyl group can produce a sulfone.

Scientific Research Applications

4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane with analogous spirocyclic derivatives:

Compound Name Substituents (Position 4 / Position 8) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (Target Compound) 4-methylbenzenesulfonyl / 2-nitrobenzoyl C₂₁H₂₁N₃O₆S 467.48 (calculated) High polarity (nitro and sulfonyl groups); potential steric hindrance from ortho-nitro -
4-(4-Methoxyphenylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-methoxyphenylsulfonyl / methylsulfonyl C₁₅H₂₂N₂O₆S₂ 390.47 Dual sulfonyl groups enhance water solubility; methoxy group increases electron density
4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-methoxybenzyl / 4-nitrophenyl C₂₁H₂₅N₃O₄ 383.44 Para-nitro group reduces steric hindrance; benzyl group enhances lipophilicity
4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Phenylsulfonyl / unsubstituted C₁₃H₁₈N₂O₃S 282.36 Simpler structure; lower molecular weight improves metabolic stability
Spiperone (8-[4-(4-Fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decane) 1-phenyl / 8-(4-fluorophenyl-4-oxobutyl) C₂₃H₂₆FN₃O₂ 395.47 Clinically used tranquilizer; fluorophenyl and ketone groups enhance CNS activity
7,9-Bis-(4-chlorophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane 6-methyl / 7,9-bis(4-chlorophenyl) C₁₉H₁₉Cl₂NO₂ 380.27 Agrochemical applications; chloro groups enhance stability and pesticidal activity

Key Observations:

The 2-nitrobenzoyl group (ortho-substitution) introduces greater steric hindrance compared to para-substituted nitro analogs (e.g., ), which may limit rotational freedom and alter binding affinities.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (467.48 g/mol) compared to analogs like (282.36 g/mol) suggests reduced bioavailability unless compensated by polar functional groups (e.g., nitro, sulfonyl).
  • Dual sulfonyl groups in improve aqueous solubility, whereas the benzyl group in enhances membrane permeability.

Biological Activity :

  • Spiroperidol derivatives like Spiperone () demonstrate CNS activity due to fluorophenyl and ketone moieties, whereas the target compound’s nitro and sulfonyl groups may favor agrochemical applications, as seen in chlorophenyl-substituted analogs ().

Synthetic Accessibility :

  • Compounds with single substituents (e.g., ) are synthetically simpler, while the target compound’s dual substitution at positions 4 and 8 requires multi-step functionalization, increasing synthetic complexity.

Research Findings and Implications

  • Structural Rigidity : The spirocyclic core in all analogs imposes conformational constraints, favoring interactions with planar binding pockets (e.g., enzyme active sites) .
  • Nitro Group Positioning : Ortho-nitro substitution (target compound) may hinder π-π stacking compared to para-nitro analogs (), impacting ligand-receptor binding .
  • Sulfonyl vs. Benzyl Groups : Sulfonyl groups enhance hydrogen-bonding capacity (critical for protein interactions), while benzyl groups improve lipid bilayer penetration .

Biological Activity

4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O6SC_{22}H_{25}N_{3}O_{6}S, with a molecular weight of approximately 459.5 g/mol. The presence of a sulfonyl group and a nitrobenzoyl moiety contributes to its chemical diversity and potential biological activity.

Property Value
Molecular FormulaC22H25N3O6S
Molecular Weight459.5 g/mol
CAS Number896379-01-4
Purity≥95%

Biological Activity

Research indicates that compounds with similar structural frameworks exhibit significant biological activities, particularly in modulating neurotransmitter receptors and other enzymatic pathways.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The sulfonyl and nitro groups can form hydrogen bonds and electrostatic interactions with amino acids in the active sites of enzymes, influencing their activity.

Neuropharmacological Effects

Studies suggest that derivatives of the diazaspiro framework have shown affinities for muscarinic receptors, which are implicated in cognitive function and neurological disorders. For example, compounds structurally related to this compound have demonstrated anti-amnesic effects by interacting with M1 and M2 muscarinic receptors .

Case Studies

  • Neurotoxicity Assessment : A study evaluated various analogs for their neurotoxic potential, revealing that compounds with similar diazaspiro structures exhibited varying degrees of neurotoxicity based on their ability to be oxidized by monoamine oxidase (MAO) enzymes .
  • Enzyme Interaction Studies : Research has shown that the compound may inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds:

Compound Name Structural Features Biological Activity
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decaneSimilar spirocyclic structureHigh affinity for M1 and M2 receptors; anti-amnesic activity
4-(2-chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decaneContains nitro groupPotentially different receptor interactions due to nitro substitution
8-(4-methyl-3-nitrobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decaneContains methyl group on the benzoyl ringDifferent electronic properties affecting reactivity

Applications in Medicinal Chemistry

Due to its unique structure and biological activity, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new medications targeting neurological disorders.
  • Research Tool : For studying enzyme-substrate interactions and receptor binding mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

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